Amblygonite
Description
Properties
CAS No. |
1302-58-5 |
|---|---|
Molecular Formula |
Al.F.Li.O4P |
Molecular Weight |
147.891 |
Origin of Product |
United States |
Geological and Petrological Contexts of Amblygonite Occurrences
Global Distribution and Primary Geological Environments of Amblygonite
This compound is found worldwide, primarily within specific geological settings that are conducive to the concentration of lithium, phosphorus, and fluorine. mindat.orgbritannica.comwikipedia.org Its occurrences are intrinsically linked to the late stages of magmatic differentiation.
Notable locations where this compound has been mined or identified include Keystone, South Dakota, and Hebron, Maine, in the United States; the Black Hills of South Dakota; Caceres, Spain; Montebras, France; and various sites in South Africa, Zimbabwe, Rwanda, Brazil, and Australia. britannica.comwikipedia.orggia.edugia.edu
Granitic Pegmatite Systems Hosting this compound
The principal geological environment for this compound is lithium- and phosphate-rich granitic pegmatites. mindat.orgbritannica.comwikipedia.orgrruff.info These pegmatites represent the final, highly fractionated melts of granitic magmas, where incompatible elements like lithium, phosphorus, and fluorine become concentrated. scispace.comresearchgate.net
This compound can occur in massive, translucent white masses and, in some instances, as enormous crystals. mindat.orgbritannica.com For example, the largest documented single crystal of this compound, found in the Black Hills of South Dakota, measured an astounding 7.62 × 2.44 × 1.83 meters and weighed approximately 102 tons. wikipedia.org In these complex pegmatites, this compound is a primary mineral, often forming alongside other lithium-bearing minerals. galleries.com It is frequently found in the intermediate zones of zoned pegmatite bodies. geoscienceworld.orgumanitoba.ca
The table below summarizes key characteristics of this compound occurrences in granitic pegmatites:
| Feature | Description |
| Pegmatite Type | Lithium- and phosphate-rich granitic pegmatites (LCT type). rruff.infouliege.be |
| Mode of Occurrence | Typically as massive aggregates or large, crude crystals. mindat.orgrruff.info |
| Associated Minerals | Spodumene, lepidolite (B1170510), tourmaline, apatite, petalite, and quartz. wikipedia.orgrruff.infogalleries.com |
| Formation Stage | Considered a primary mineral crystallizing from the pegmatitic melt. galleries.comuliege.be |
Hydrothermal Alteration Facies Associated with this compound
While this compound is a primary mineral, it is also subject to alteration by later-stage hydrothermal fluids. mdpi.comresearchgate.netkyushu-u.ac.jp These fluids, often rich in elements like sodium, calcium, and strontium, can lead to the replacement of this compound by a variety of secondary minerals. researchgate.netmdpi.com
Hydrothermal alteration can result in the formation of minerals such as lacroixite, members of the goyazite-crandallite series, and apatite. mdpi.comarizona.edu In some cases, this compound is replaced by an assemblage of tourmaline, quartz, and fluorapatite. researchgate.net The alteration process can be complex, sometimes leading to the formation of fine-grained mixtures of secondary minerals that form rims or irregular zones around the original this compound. researchgate.netresearchgate.net For instance, at the Montebras-en-Soumans pegmatite in France, this compound is significantly altered by post-magmatic processes, producing secondary metasomatic hydrothermal phosphates like lacroixite, wardite, and morinite. researchgate.net
Metamorphic Parageneses Involving this compound
This compound is not typically associated with metamorphic rocks in the same way it is with granitic pegmatites. However, the host rocks of this compound-bearing pegmatites are often metasedimentary rocks that have undergone regional metamorphism. mdpi.comscielo.org.co For example, in the Nasarawa area of Central Nigeria, the pegmatites are hosted within schists that have reached the amphibolite grade of regional metamorphism. scielo.org.co The emplacement of the pegmatites can cause contact metamorphism and metasomatic alteration in the immediate host rocks.
Paragenetic Associations and Co-crystallization Dynamics of this compound
The minerals found in association with this compound provide a detailed record of the chemical and physical conditions during the crystallization of highly evolved magmas.
Lithium-Phosphate Mineral Assemblages with this compound
This compound is a key member of a broader suite of lithium- and phosphate-bearing minerals. rruff.info It commonly co-crystallizes with other primary phosphates and is often altered to secondary phosphate (B84403) minerals. uliege.be
In many pegmatites, this compound is found with spodumene, lepidolite, and apatite. wikipedia.orgrruff.info The paragenetic sequence can be complex, with early-formed this compound being replaced by other phosphates during later stages of pegmatite evolution. uliege.bemdpi.com For example, in the La Viquita pegmatite in Argentina, the primary phosphate assemblage includes triphylite and montebrasite-amblygonite. uliege.be This is followed by metasomatic replacement and hydrothermal alteration that produces a variety of secondary phosphates. uliege.be
The following table details some of the common mineral associations with this compound:
| Associated Mineral | Chemical Formula | Relationship with this compound |
| Spodumene | LiAlSi₂O₆ | Co-crystallization in lithium-rich pegmatites. wikipedia.org |
| Lepidolite | K(Li,Al)₃(Al,Si,Rb)₄O₁₀(F,OH)₂ | Often found in the same pegmatite zones. wikipedia.org |
| Apatite | Ca₅(PO₄)₃(F,Cl,OH) | Can be both a primary associate and a secondary alteration product. rruff.infomdpi.com |
| Tourmaline | (Na,Ca)(Li,Mg,Fe,Al)₃Al₆(BO₃)₃Si₆O₁₈(OH)₄ | A common accessory mineral in this compound-bearing pegmatites. wikipedia.org |
| Lacroixite | NaAl(PO₄)F | A common alteration product of this compound due to sodium-rich fluids. mdpi.comarizona.edu |
Fluorine-Hydroxyl Group Interactions in this compound-Bearing Systems
This compound forms a complete solid solution series with montebrasite, where fluorine (F) is substituted by a hydroxyl group (OH). mindat.orggalleries.com The pure fluorine end-member is this compound (LiAlPO₄F), and the pure hydroxyl end-member is montebrasite (LiAlPO₄OH). rruff.info Most natural specimens are intermediate in composition. mdpi.com
The ratio of fluorine to hydroxyl in the this compound-montebrasite series is a sensitive indicator of the fluorine activity in the magmatic-hydrothermal system. researchgate.netmdpi.com The crystallization of F-rich members of the series can deplete the surrounding melt in fluorine. mdpi.com The F/(F+OH) ratio can be determined through various analytical techniques, including X-ray diffraction and infrared spectroscopy. uliege.bearizona.edu
This substitution has a direct impact on the physical and optical properties of the mineral. arizona.edu The continuous isomorphous series between this compound and montebrasite highlights the dynamic interplay of volatile components during the final stages of pegmatite formation. rruff.info
Genetic Models for this compound Formation
This compound, a fluorophosphate (B79755) mineral, is primarily found in lithium- and phosphate-rich granite pegmatites. le-comptoir-geologique.commindat.org Its formation is intrinsically linked to the evolution of highly fractionated granitic magmas. Two primary genetic models are favored for the development of Lithium-Cesium-Tantalum (LCT) pegmatites where this compound is common: origination from S-type (sedimentary protolith), peraluminous, granitic plutons through extreme fractionation, or through the anatexis (partial melting) of metasedimentary rocks. ur.ac.rwajol.info In both scenarios, this compound crystallizes from residual melts that become progressively enriched in incompatible elements such as lithium (Li), phosphorus (P), and fluorine (F). mdpi.comcambridge.org
The formation of this compound-bearing pegmatites can be a result of the late withdrawal of residual liquid from a crystallizing parent granite body or from low melting rates of a crustal source. bsgf.fr These pegmatitic melts, enriched in fluxing elements, can migrate and be emplaced into fractures in the surrounding host rocks. mdpi.comcambridge.org The presence of this compound is a key indicator of a geological environment with high lithium content, often suggesting the potential for other lithium-bearing minerals. gia.edu
Magmatic-Hydrothermal Evolution of this compound Deposits
The formation of this compound is a critical event in the transition from purely magmatic to magmatic-hydrothermal systems in rare-element pegmatites. bsgf.frbsgf.fr this compound typically crystallizes as a primary phase from the peraluminous granitic melt. mdpi.comcambridge.org Its crystallization is often associated with other primary minerals such as quartz, feldspars (albite and K-feldspar), spodumene, petalite, and cassiterite. le-comptoir-geologique.combsgf.frminsocam.org
As the pegmatite-forming magma cools and crystallizes, volatile components, particularly water, fluorine, and phosphorus, become concentrated in the residual melt. ajol.infomdpi.com This enrichment can lead to the separation of a supercritical fluid from the cooling magma. mdpi.com The transition to a hydrothermal stage is marked by the interaction of these late-stage magmatic fluids with the earlier-formed minerals. cambridge.orgbsgf.fr In some deposits, an emerging pegmatitic fluid, unable to form extensive pegmatite bodies due to insufficient depth, instead modifies the host granitic rock, leading to the abundant deposition of this compound-montebrasite in subsequent hydrothermal quartz veins. udc.es The evolution from a magmatic to a hydrothermal regime can lead to the resorption and alteration of early-formed this compound. bsgf.fr
Geochemical Conditions Favoring this compound Crystallization
The crystallization of this compound is contingent on specific geochemical conditions within the parent magma, primarily high activities of lithium, phosphorus, and fluorine. mdpi.comcambridge.org The enrichment of these fluxing elements, with factors of 1.5 to 5 times that of typical peraluminous granites, lowers the viscosity and solidus temperature of the melt, facilitating the formation of pegmatites. mdpi.comresearchgate.net
This compound forms in peraluminous melts, where the molecular proportion of Al₂O₃ exceeds that of (CaO + Na₂O + K₂O). The presence of fluorine in these melts is a crucial factor, with high fluorine content favoring the crystallization of F-rich this compound. researchgate.net Experimental studies and mineral assemblages suggest that the primary crystallization of this compound-bearing pegmatites can occur at temperatures between 450–500 °C and at relatively shallow crustal levels, corresponding to pressures of about 2–3 kbar. researchgate.net In some systems, the crystallization temperature can decrease from the this compound stage to the later cassiterite stage. goldschmidt.info The presence of fluorine in greisenizing solutions is noted to promote the transfer and deposition of lithium in the form of this compound. tandfonline.com
Below is a data table summarizing the geochemical conditions for this compound formation based on findings from various studies.
| Parameter | Value/Condition | Source(s) |
| Magma Type | Highly fractionated, peraluminous S-type granitic melts | ajol.infomdpi.comresearchgate.net |
| Key Element Enrichment | High activity of Lithium (Li), Phosphorus (P), and Fluorine (F) | mdpi.comcambridge.orgresearchgate.net |
| Crystallization Temperature | ~450–500 °C | researchgate.net |
| Emplacement Pressure | ~2–3 kbar | researchgate.net |
| Associated Minerals | Quartz, Albite, K-feldspar, Spodumene, Petalite, Topaz (B1169500), Cassiterite | le-comptoir-geologique.combsgf.frminsocam.org |
Post-Crystallization Alteration Pathways of this compound
Primary this compound is often subject to alteration by late-stage hydrothermal fluids and subsequent supergene processes. cambridge.orgmanitoba.ca These alteration processes lead to the formation of a variety of secondary minerals, reflecting changes in the fluid composition and environmental conditions.
One of the most common alteration pathways is the conversion of F-rich this compound to OH-rich montebrasite. le-comptoir-geologique.commanitoba.ca This occurs through anion exchange with late-stage, water-rich fluids, often without a significant change in the crystal's texture. manitoba.ca A strong albitization event, characterized by high sodium activity, can lead to the replacement of primary this compound by other phosphates like lacroixite. mdpi.comarizona.edurruff.info
The influx of external, post-magmatic hydrothermal fluids rich in elements like calcium (Ca) and strontium (Sr) can replace the initial Li-Na phosphates with members of the goyazite-crandallite series. mdpi.comcambridge.org Further interaction with fluids can lead to the formation of secondary apatite, wavellite, and turquoise. le-comptoir-geologique.commdpi.comresearchgate.net In some cases, this compound can be replaced by fine-grained muscovite (B576469) (sericite) or even mixtures of apatite and muscovite. minsocam.orgmanitoba.ca Supergene alteration, driven by percolating meteoric waters, can result in the formation of late-stage goyazite and hydroxylapatite. cambridge.org
The following table details the common alteration pathways of this compound.
| Primary Mineral | Alteration Process/Fluid | Secondary Mineral(s) | Source(s) |
| This compound | Anion exchange with OH-rich fluids | Montebrasite | le-comptoir-geologique.commanitoba.camanitoba.ca |
| This compound | Albitization (Na-rich fluids) | Lacroixite | mdpi.comarizona.edurruff.info |
| This compound | Ca-Sr-rich hydrothermal fluids | Goyazite-Crandallite series, Apatite | mdpi.comcambridge.org |
| This compound | Post-magmatic hydrothermal alteration | Wavellite, Turquoise, Variscite | le-comptoir-geologique.comresearchgate.net |
| This compound | Late-stage hydrothermal fluids | Muscovite (sericite) | minsocam.org |
| This compound | Alteration at silicate (B1173343) contacts | Apatite, Muscovite | manitoba.ca |
| This compound | Supergene alteration (meteoric waters) | Goyazite, Hydroxylapatite | cambridge.org |
Advanced Crystallographic and Structural Investigations of Amblygonite
High-Resolution Structural Refinements of Amblygonite
High-resolution structural refinements have been crucial in elucidating the detailed crystal structure of this compound and its polymorphs. These studies provide precise information on bond lengths, bond angles, and atomic positions, which are essential for understanding the mineral's properties.
Single-Crystal X-ray Diffraction Analyses of this compound Polymorphs
Single-crystal X-ray diffraction is a primary technique for determining the crystal structure of minerals. For this compound, this method has revealed its triclinic crystal system and has been instrumental in studying its solid-solution series with montebrasite, its hydroxyl-bearing analogue. rruff.infoarizona.edu
Studies have shown that this compound and montebrasite form a complete solid-solution series with the general formula LiAlPO4(F,OH). arizona.eduubc.caresearchgate.netresearchgate.net The crystal structures of various compositions across this series have been refined, confirming triclinic symmetry. rruff.infoarizona.edu A notable finding is the positional disorder of the lithium (Li) atom, which occupies two distinct sites within a six-coordinated cavity. rruff.infoarizona.edu The separation between these two sites, or "splitting," is not constant across the series. It is relatively small at the montebrasite end (hydroxyl-rich) and increases with the substitution of fluorine for hydroxyl, reaching a maximum and then remaining constant towards the this compound end (fluorine-rich). rruff.infoarizona.edu
Recent high-pressure single-crystal X-ray diffraction studies using synchrotron radiation have investigated the behavior of this compound under extreme conditions. These experiments have determined the mineral's compressibility and elastic properties, revealing an anisotropic compression of the unit cell. mdpi.comosti.gov Importantly, no phase transitions were observed up to pressures of 34.4 GPa, indicating the stability of the triclinic structure over a wide pressure range. mdpi.com
Table 1: Representative Lattice Parameters of this compound from Single-Crystal X-ray Diffraction
| Parameter | Value | Reference |
| a (Å) | 5.0338(3) | mdpi.com |
| b (Å) | 5.191(1) | mdpi.com |
| c (Å) | 7.0160(6) | mdpi.com |
| α (°) | 106.63(1) | mdpi.com |
| β (°) | 109.26(1) | mdpi.com |
| γ (°) | 97.933(1) | mdpi.com |
| Volume (ų) | 160.3(1) | mdpi.com |
| Space Group | P-1 | mdpi.com |
Neutron Diffraction Studies for this compound Hydroxyl/Fluorine Site Occupancy
Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for locating light atoms like hydrogen. In the study of the this compound-montebrasite series, neutron diffraction has been essential for accurately determining the occupancy of the hydroxyl (OH) and fluorine (F) sites. arizona.eduubc.caresearchgate.net
These studies have confirmed that the OH/F site is fully occupied across the solid-solution series. arizona.eduresearchgate.net A key advantage of neutron diffraction is its ability to refine the position and occupancy of the hydrogen atom in the hydroxyl group, which is difficult with X-ray diffraction alone. arizona.edu The data has shown that the hydrogen displacement ellipsoid shows little change with the F/(F+OH) ratio. arizona.eduubc.caresearchgate.net In contrast, the lithium displacement ellipsoid becomes significantly large and anisotropic as the fluorine content increases, indicating substantial static disorder in the Li site. arizona.eduubc.caresearchgate.net
Synchrotron Radiation Applications in this compound Structural Analysis
The high intensity and tunability of synchrotron radiation have enabled high-precision structural studies of this compound, particularly under non-ambient conditions. mdpi.comtytlabs.co.jphitachihyoron.comresearchgate.net High-pressure, single-crystal X-ray diffraction experiments performed at synchrotron facilities have provided detailed insights into the compressibility of the this compound structure. mdpi.com
These studies have shown that the unit-cell volume decrease upon compression is primarily accommodated by the compression of the AlO4F2 octahedra and the LiO4F polyhedra, while the PO4 tetrahedra are more rigid. mdpi.com The use of synchrotron radiation has been crucial for collecting high-quality diffraction data at extreme pressures, allowing for the precise determination of the equation of state and the anisotropic compression behavior of this compound. mdpi.comosti.gov
Cation Ordering and Substitution Mechanisms in this compound Solid Solutions
The this compound structure allows for various cation and anion substitutions, leading to the formation of solid solutions. Understanding the ordering of these substituting ions and the mechanisms by which they are incorporated into the crystal lattice is key to understanding the mineral's chemical and physical properties.
Lithium-Aluminum Ordering Phenomena in this compound Structures
In the this compound structure, lithium and aluminum atoms are ordered into distinct polyhedral sites. The structure is characterized by chains of corner-linked AlO4F2 octahedra that are linked laterally by PO4 tetrahedra and LiO4F polyhedra. mdpi.com
A significant finding from structural studies is the positional disorder of the lithium atom. rruff.infoarizona.edu As fluorine substitutes for hydroxyl in the montebrasite-amblygonite series, the Li position splits into two distinct sites. rruff.infoarizona.edu This disorder is directly linked to the F for OH substitution. arizona.eduubc.ca At the hydroxyl-rich (montebrasite) end of the series, the lithium atom is coordinated to five oxygen/hydroxyl ions with one longer Li-O bond. arizona.eduubc.ca As the fluorine content increases, this long bond shortens, and another Li-O bond lengthens, changing the coordination environment. arizona.eduubc.ca This change is driven by the loss of a hydrogen bond as F replaces OH. arizona.eduubc.ca
Fluorine-Hydroxyl Substitution Effects on this compound Lattice Parameters
The decrease in the 'a' and 'c' parameters is attributed to the orientation of the O-H vector, which lies close to the a-c plane, and the Al-OH/F vectors, which are approximately parallel to the c-axis. arizona.eduubc.caresearchgate.net The unit cell volume is largest for the pure hydroxyl end-member (montebrasite) due to the presence of the additional hydrogen atom. arizona.eduubc.caresearchgate.net The substitution of the smaller fluorine anion for the larger hydroxyl group also leads to increased thermal contraction at lower temperatures. arizona.eduubc.caresearchgate.net
Table 2: Effect of F/(F+OH) Ratio on this compound-Montebrasite Lattice Parameters
| F/(F+OH) Ratio | a (Å) | b (Å) | c (Å) | Volume (ų) | Reference |
| Low (Montebrasite-rich) | Decreasing | Increasing | Decreasing | Decreasing | arizona.eduubc.caresearchgate.net |
| High (this compound-rich) |
This table illustrates the general trend observed in the literature. Specific values vary between samples.
Minor Element Incorporation and Structural Implications in this compound
The incorporation of minor elements into the this compound structure has significant implications for its chemical and physical properties. While the ideal formula for this compound is LiAlPO₄F, natural samples often contain other elements.
Sodium (Na) is a frequently reported minor component in analyses of the this compound-montebrasite series. researchgate.net However, detailed studies using techniques like electron probe microanalysis (EPMA) have shown that sodium is often not incorporated into the primary this compound structure. Instead, it tends to segregate into distinct micro-inclusions or form veins and rims around this compound crystals. researchgate.net These sodium-rich areas have been identified as the mineral lacroixite (NaAlPO₄F). researchgate.netrruff.info This suggests that a miscibility gap may exist between lacroixite and the this compound-montebrasite series at lower temperatures, leading to exsolution textures. researchgate.net However, some research indicates a positive correlation between fluorine and sodium content in the this compound-montebrasite series, suggesting a potential for a solid solution at high temperatures. mdpi.com
Other minor and trace elements can also be present in this compound. Spectrographic analysis has revealed the presence of elements such as magnesium, silicon, tin, and titanium. minsocam.org The silicon content is often attributed to microscopic inclusions of other minerals. minsocam.org Impurity ions like vanadium, niobium, titanium, and iron have also been detected, with their concentration appearing to be higher in the hydroxyl-rich montebrasite samples. ufpe.br
Table 1: Impact of Minor Element Substitution on this compound Lattice Parameters
| Substituting Element/Group | Effect on Lattice Parameter 'a' | Effect on Lattice Parameter 'b' | Effect on Lattice Parameter 'c' | Effect on Cell Volume | Reference |
| Increasing F (for OH) | Decrease | Increase | Decrease | Decrease | arizona.eduubc.ca |
| Increasing OH (for F) | Increase | Decrease | Increase | Increase | arizona.eduubc.ca |
Defect Structures and Microstructural Characteristics of this compound
The microstructure of this compound is characterized by various defects, including twinning, dislocations, and inclusions, which influence its physical and optical properties.
Twinning Laws and Intergrowths in this compound Crystals
Twinning is a common phenomenon in this compound, with polysynthetic twinning being particularly prevalent. gemrockauctions.comhandbookofmineralogy.orgnationalgemlab.in This type of twinning consists of multiple, parallel twin crystals on a microscopic scale. gemrockauctions.com The most common twinning law observed in this compound is on the {111} plane, which can result in a rectangular structure due to two sets of microscopic lamellae. minsocam.orgmindat.org Twinning can also occur on the {110} plane. mindat.org These twinning patterns can sometimes be observed as lamellar structures within the crystal. galleries.com
Intergrowths with other minerals are also frequently observed. This compound is often associated with and can be intergrown with minerals such as quartz, cassiterite, and muscovite (B576469). minsocam.org In some cases, primary this compound is replaced by secondary montebrasite in lamellae along cleavage and twinning planes. researchgate.net
Dislocation Networks and Strain Distribution in this compound
The substitution of fluorine for hydroxyl introduces significant disorder and strain into the this compound crystal lattice. arizona.edu This is particularly evident in the coordination environment of the lithium (Li) ion. In montebrasite, the Li ion is coordinated to five oxygen/hydroxyl groups with one longer Li-O bond. arizona.eduubc.ca As the fluorine content increases towards the this compound end-member, the coordination changes, and the Li displacement ellipsoid becomes extremely large and anisotropic, indicating significant positional disorder. arizona.eduubc.ca This disorder is a form of static strain within the crystal structure. arizona.eduubc.ca
While direct studies on dislocation networks are limited, the presence of strain from ionic substitution suggests that dislocations are likely present to accommodate the structural mismatch.
Microscopic Inclusions and Their Influence on this compound Structural Integrity
Microscopic inclusions are a common feature in this compound and can significantly affect its structural integrity and transparency. gemrockauctions.com These inclusions can be solid, liquid, or a combination of both.
Solid Inclusions:
Lacroixite: As mentioned previously, sodium in this compound analyses is often due to microscopic inclusions of lacroixite. researchgate.netrruff.info
Apatite: Inclusions and veinlets of apatite are commonly found in this compound. rruff.info
Other Minerals: Other minerals found as inclusions include quartz, cassiterite, sulfides like stannite, chalcopyrite, and arsenopyrite, as well as augelite. minsocam.org
Fluid Inclusions:
Fluid inclusions are frequently observed in this compound and can appear as veils, hazy clouds in parallel bands along cleavage planes, or create a screen-like appearance. gemrockauctions.comgemstones.com
Studies of fluid inclusions in this compound from certain deposits reveal they are typically aqueous, with low salinity. researchgate.net Some fluid inclusions are rich in CO₂, while others are H₂O-rich. researchgate.netnt.gov.au
The presence of these inclusions indicates that the this compound crystallized in a fluid-rich environment and can provide information about the ore-forming fluids. researchgate.netnt.gov.au The development of trails and patches of tiny fluid inclusions can also be an indicator of incipient alteration after crystallization. nt.gov.au
Pressure and Temperature Effects on this compound Crystal Structure
The crystal structure of this compound responds to changes in pressure and temperature, providing insights into its stability under various geological conditions.
High-Pressure Studies of this compound Phase Transitions
High-pressure studies on this compound using single-crystal X-ray diffraction and Raman spectroscopy have been conducted up to pressures of approximately 34.3 GPa. mdpi.comosti.gov Within this pressure range, no phase transitions have been observed. mdpi.com The triclinic structure of this compound exhibits anisotropic compression, meaning it compresses differently along its crystallographic axes. mdpi.comresearchgate.net The compressibility is greatest along the c-axis, followed by the a-axis, and is least along the b-axis. mdpi.com
The polyhedra within the this compound structure also show different responses to pressure. The PO₄ tetrahedra are the least compressible, while the LiO₄F polyhedra show the greatest compression. mdpi.com The AlO₄F₂ octahedra have an intermediate compressibility. mdpi.com The isothermal bulk modulus, which is a measure of a substance's resistance to uniform compression, has been determined for this compound. mdpi.comosti.gov
Studies on the thermoluminescence of this compound have shown that shearing pressures can affect its glow curve, shifting the peak temperatures. geoscienceworld.org
Table 2: High-Pressure Compressibility of this compound Polyhedra
| Polyhedra | Relative Compressibility | Pressure Range (GPa) | Reference |
| PO₄ | Least Compressible | 1.9 - 28.3 | mdpi.com |
| AlO₄F₂ | Intermediate | 1.9 - 28.3 | mdpi.com |
| LiO₄F | Most Compressible | 1.9 - 28.3 | mdpi.com |
Thermal Expansion and Dehydration Behavior of this compound
The thermal behavior of this compound, a lithium aluminum phosphate (B84403) mineral, is a critical aspect of its crystallographic and structural properties. Investigations into its thermal expansion and dehydration provide insights into its stability and structural transformations at elevated temperatures. This behavior is intrinsically linked to its position within the this compound-montebrasite solid solution series, where fluorine (F) and hydroxyl (OH) substitute for each other in the crystal lattice.
Thermal Expansion of this compound
The thermal expansion of this compound is anisotropic and influenced by its chemical composition, specifically the ratio of fluorine to hydroxyl ions [F/(F+OH)]. Studies using high-temperature X-ray diffraction (XRD) have revealed that as the temperature increases, the unit-cell parameters of this compound undergo significant changes. These alterations cause the triclinic structure of this compound to gradually approach the symmetry of a monoclinic structure, such as that of the mineral lacroixite. geoscienceworld.orgresearchgate.net This transition suggests a potential for a higher-temperature phase with a different crystal system.
While specific quantitative coefficients of thermal expansion are not extensively documented in readily available literature, the qualitative behavior of the lattice parameters has been described. The table below summarizes the observed trends in the crystallographic structure of this compound with temperature variations.
Table 1: Summary of Thermal Expansion Effects on this compound's Crystal Structure
| Temperature Change | Observed Phenomenon | Structural Implication | Reference |
|---|---|---|---|
| Increasing Temperature | Unit-cell parameters change | Structure trends towards monoclinic symmetry | geoscienceworld.orgresearchgate.net |
Dehydration Behavior of this compound
The dehydration behavior is most prominent in the hydroxyl-bearing members of the this compound-montebrasite series. Pure this compound, being the fluorine-dominant end-member, shows minimal weight loss upon heating. In contrast, montebrasite, the hydroxyl-dominant end-member, undergoes significant dehydration and decomposition.
Differential thermal analysis (DTA) and thermogravimetric analysis (TGA) are key methods to study these processes. DTA reveals endothermic and exothermic events corresponding to dehydration, decomposition, and phase transitions, while TGA quantifies the associated mass loss. For the this compound-montebrasite series, a simple diagnostic feature is the weight loss observed between 600°C and 800°C. Montebrasite typically loses 5% to 6% of its weight in this range due to the expulsion of water, whereas this compound loses only about 0.5%. uliege.be
The thermal decomposition of montebrasite begins with dehydroxylation, which is the removal of water from the crystal structure. TGA data indicate that the main decomposition of montebrasite occurs at approximately 750°C. researchgate.net DTA curves show endothermic peaks between 700°C and 800°C, which are associated with the release of volatile components (OH and F) and the subsequent breakdown of the mineral. uliege.be The decomposition products can include various phosphates such as lithium phosphate (Li₃PO₄) and aluminum phosphate (AlPO₄), as well as aluminum oxide (Al₂O₃). uliege.be Some studies have also reported the formation of berlinite, a polymorph of AlPO₄, upon the complete breakdown of this compound-series minerals at around 700°C. [1 from first search] A final endothermic peak observed between 800°C and 830°C is generally attributed to the fusion of the decomposition products. uliege.be
The specific temperatures and products of these thermal events can vary depending on the exact composition of the mineral and the experimental conditions used for the analysis. geoscienceworld.org
Table 2: Thermal Analysis Data for the this compound-Montebrasite Series
| Mineral Series Member | Temperature Range (°C) | Thermal Event | Weight Loss (%) | Decomposition Products | Reference |
|---|---|---|---|---|---|
| Montebrasite (OH-rich) | 600 - 800 | Dehydration & Decomposition | 5 - 6 | Li₃PO₄, AlPO₄, Al₂O₃ | uliege.be |
| This compound (F-rich) | 600 - 800 | Minor volatile release | ~0.5 | - | uliege.be |
| Montebrasite | ~750 | Main Decomposition | - | - | researchgate.net |
| This compound-Montebrasite | 700 - 800 | Release of Volatiles (F, OH) | - | - | uliege.be |
Spectroscopic and Spectrochemical Characterization of Amblygonite
Vibrational Spectroscopy of Amblygonite
Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the vibrational modes of molecules. In the context of this compound, it is particularly useful for characterizing the phosphate (B84403) (PO₄) and hydroxyl (OH) groups.
Raman spectroscopy offers a non-destructive method for analyzing the chemical composition of this compound. rruff.info Studies have shown that specific Raman peaks shift in position as the fluorine (F) content varies within the this compound-montebrasite solid solution series. rruff.infogeoscienceworld.org Montebrasite is the hydroxyl-rich endmember, while this compound is the fluorine-rich endmember.
Key Raman peaks that are sensitive to the F/OH ratio are observed around 600 cm⁻¹, 1060 cm⁻¹, and in the hydroxyl stretching region between 3348 cm⁻¹ and 3379 cm⁻¹. rruff.inforesearchgate.netgeoscienceworld.org Specifically, peaks at approximately 599-604 cm⁻¹ and 1056-1066 cm⁻¹ show significant evolution with increasing fluorine content. geoscienceworld.orggeoscienceworld.orgmdpi.com The prominent peaks in the 1000–1150 cm⁻¹ range, including those at 1019, 1053, 1066, and 1116 cm⁻¹, are assigned to various P–O stretching modes of the phosphate anion. mdpi.com The region below 650 cm⁻¹ is more complex due to the mixing of P–O bending and AlO₄F₂ stretching vibrations. researchgate.netmdpi.com
The hydroxyl stretching vibration, observed around 3375 cm⁻¹, shifts from approximately 3379 cm⁻¹ in montebrasite to 3348 cm⁻¹ in this compound. researchgate.net The full width at half maximum (FWHM) of this peak also increases with higher fluorine content, providing another indicator of composition. rruff.infogeoscienceworld.org
Table 1: Key Raman Peak Shifts in the this compound-Montebrasite Series
| Peak Position (cm⁻¹) | Assignment | Trend with Increasing Fluorine | Reference |
|---|---|---|---|
| ~600 (shifts from 599 to 604) | Mixed PO₄ bending and AlO₆ stretching | Shifts to higher wavenumber | rruff.info |
| ~1060 (shifts from 1056 to 1066) | PO₄ stretching vibrations | Shifts to higher wavenumber | rruff.info |
| ~3375 (shifts from 3379 to 3348) | OH stretching vibration | Shifts to lower wavenumber | rruff.inforesearchgate.net |
FTIR spectroscopy is another vital technique for characterizing this compound, particularly for analyzing the hydroxyl groups. The infrared spectrum of the this compound-montebrasite series is complex, but certain bands show systematic changes with fluorine content. arizona.edu
The most prominent feature related to the hydroxyl group is the OH stretching vibration, which appears in the region of 3350-3400 cm⁻¹. arizona.edurruff.info In montebrasite, a relatively sharp peak is observed at about 3390 cm⁻¹, indicative of a strong hydrogen bond. rruff.infogeoscienceworld.orgarizona.edu As the fluorine content increases, this peak becomes weaker, broader, and shifts to lower frequencies (lower energies). rruff.infogeoscienceworld.orgarizona.edu This shift is attributed to the substitution of F for OH, leading to local disorder and stronger hydrogen bonds among the remaining OH groups. rruff.info
Another important band is located in the 800-830 cm⁻¹ region, which has been assigned to the bending vibration of the OH group. arizona.edugeoscienceworld.org The frequency of this band also varies linearly with the fluorine percentage. arizona.edugeoscienceworld.org The strong absorptions in the 1000-1200 cm⁻¹ range are assigned to the stretching vibrations of the PO₄ ion. arizona.edu
Table 2: Infrared Absorption Bands in the this compound-Montebrasite Series
| Frequency Range (cm⁻¹) | Assignment | Variation with Increasing Fluorine Content | Reference |
|---|---|---|---|
| 3350-3400 | OH stretching vibration | Frequency and intensity decrease, broadness increases | arizona.edurruff.infogeoscienceworld.orgarizona.edu |
| 800-830 | OH bending vibration | Frequency varies linearly | arizona.edugeoscienceworld.org |
| 1000-1200 | PO₄ stretching vibrations | Bands broaden, especially the high-frequency component | arizona.edu |
Nuclear Magnetic Resonance (NMR) Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy provides element-specific information about the local atomic environments in this compound. Multinuclear MAS-NMR studies, including ⁷Li, ³¹P, and ¹⁹F NMR, have been instrumental in understanding the structural details of the this compound-montebrasite series. geoscienceworld.orghandbookofmineralogy.org
⁷Li NMR studies have revealed details about the lithium coordination environment. The lithium ion (Li⁺) is located in a cavity surrounded by six anions in a distorted octahedral arrangement. researchgate.net Early studies suggested that the Li position in this compound is split into two half-atom sites, a feature not initially observed in montebrasite. rruff.info
More recent high-field ⁶Li and ⁷Li MAS NMR experiments have confirmed the presence of two distinct lithium sites in the this compound-montebrasite series. researchgate.net The spectra show two well-resolved peaks at approximately -0.3 ppm and -0.9 ppm, which have been assigned to Li2(OH) and Li1(F) sites, respectively. researchgate.net The relative intensities of these two peaks vary with the F/(F+OH) ratio across the series. researchgate.net The broadening of the single broad peak observed in earlier ⁷Li spectra is not due to quadrupolar effects but reflects the range of environments around the split Li position. rruff.infogeoscienceworld.org Variable temperature ⁶Li MAS NMR has shown that this disorder is static, with no dynamic exchange involving F, OH, or Li. arizona.edu
³¹P MAS-NMR spectroscopy probes the environment of the phosphorus atoms within the phosphate tetrahedra (PO₄). Across the this compound-montebrasite series, the ³¹P spectra consistently show a single broad resonance at approximately -15.75 to -15.8 ppm. rruff.infogeoscienceworld.orgarizona.edu
The position of this peak shows no significant change with the variation in fluorine content. rruff.infogeoscienceworld.orgarizona.edu This indicates that the local environment of the phosphorus atom remains largely unchanged across the series, consistent with the stability of the PO₄ tetrahedron. The higher spinning sideband intensity in the ³¹P spectra of this compound compared to apatite suggests a higher chemical-shift anisotropy, indicating a greater asymmetry of the PO₄ tetrahedron in this compound. researchgate.net
¹⁹F MAS NMR spectroscopy provides direct insight into the fluorine environment. The ¹⁹F spectra for samples across the this compound-montebrasite series exhibit an isotropic chemical shift at approximately -146 ppm. arizona.edu The presence of numerous spinning sidebands is a key feature of these spectra, reflecting a large chemical shift anisotropy. arizona.edu This anisotropy arises from the fluorine atom being in an asymmetric environment, coordinated to two aluminum (Al) and one lithium (Li) atom. arizona.edu
Electron Probe Microanalysis (EPMA) and LA-ICP-MS for this compound Geochemistry
Electron Probe Microanalysis (EPMA) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) are powerful techniques for the in-situ, non-destructive chemical analysis of solid materials like this compound. carleton.eduub.edu EPMA provides precise quantitative elemental analysis at small spot sizes, while LA-ICP-MS is used for determining trace element abundances. carleton.edugeoscienceworld.org These methods are instrumental in understanding the geochemistry of this compound by revealing its elemental composition, including trace element partitioning and compositional zonation. geoscienceworld.orgjgeosci.org
The partitioning of trace elements between this compound and coexisting minerals in pegmatites provides insights into the petrogenesis and fractionation history of the host magma. geoscienceworld.orggeologyscience.ru Studies utilizing LA-ICP-MS have analyzed the distribution of various trace elements in this compound and associated minerals like spodumene, feldspar (B12085585), and quartz. geoscienceworld.org
For instance, in the Carolina Tin-Spodumene Belt, spodumene coexisting with this compound-montebrasite displays intermediate Li/Mn ratios, suggesting that the manganese content of the melt is influenced by the crystallization of multiple lithium-bearing minerals. geoscienceworld.org The partitioning of elements like Rubidium (Rb), Cesium (Cs), Niobium (Nb), and Tantalum (Ta) is also of significant interest. In some Li-rich granites, high concentrations of these elements are observed in the bulk rock, and their distribution within this compound and other minerals can elucidate the processes of magmatic differentiation. researchgate.net
Table 1: Representative Trace Element Data for this compound from various studies. Note: Specific values can vary significantly based on locality and the specific mineral assemblage.
| Element | Concentration Range (ppm) | Analytical Technique | Coexisting Minerals | Geological Setting |
|---|---|---|---|---|
| Rb | Variable | LA-ICP-MS | Lepidolite (B1170510), Feldspar | Granite Pegmatite |
| Cs | Variable | LA-ICP-MS | Pollucite, Beryl | Granite Pegmatite |
| Ta | Variable | LA-ICP-MS | Columbite-Tantalite | Granite Pegmatite |
| Nb | Variable | LA-ICP-MS | Columbite-Tantalite | Granite Pegmatite |
The partitioning behavior of W, Nb, and Ta has been experimentally determined between P-rich peraluminous granitic melt and coexisting aqueous fluid. cas.cn These elements tend to partition into the granitic melt, which can lead to the formation of independent minerals of these elements during the late stages of crystallization. cas.cn The presence of high phosphorus concentrations in the melt, leading to the crystallization of this compound, influences the behavior of these rare elements. cas.cn
Compositional mapping using EPMA and other micro-analytical techniques can reveal complex zonation patterns within this compound crystals. jgeosci.org These patterns provide a record of the changing chemical conditions of the magma during crystal growth. univ-lorraine.fr
In some pegmatites, this compound crystals show zoning with variations in the fluorine to hydroxyl ratio, reflecting fluctuations in the fluorine activity of the melt. mdpi.com Composite chemical maps obtained through micro-XRF can show the replacement of this compound by other phosphates like lacroixite, indicating late-stage metasomatic processes. researchgate.netmdpi.com These replacement textures are often observed at the boundaries between this compound crystals and other minerals like feldspars. mdpi.com
Furthermore, oscillatory and reverse zoning patterns observed in minerals from some granite intrusions suggest that magma chambers are filled by successive and rapid magma replenishments. univ-lorraine.fr The study of these zoning patterns in this compound and coexisting minerals is crucial for reconstructing the dynamic history of magmatic systems.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) of this compound
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are surface-sensitive techniques that provide information about the elemental composition, chemical state, and local atomic structure of materials. carleton.eduramartipublishers.com
While specific XPS and XAS studies dedicated solely to determining the oxidation states of constituent elements in this compound are not extensively documented in the provided results, the principles of these techniques can be applied. XAS, particularly the X-ray Absorption Near Edge Structure (XANES) region, is a powerful tool for determining the oxidation state of elements in minerals. ramartipublishers.comresearchgate.net For instance, the position of the absorption edge can be correlated with the oxidation state of a metal ion. ramartipublishers.com
In a study of various phosphate minerals, the O 1s binding energy for this compound was determined to be 531.6 eV using XPS. mdpi.com This value is comparable to that of other phosphate minerals and provides information about the local chemical environment of oxygen in the phosphate group. mdpi.com
The local coordination environment of aluminum in the this compound-montebrasite series has been studied using other spectroscopic techniques like MAS-NMR, which complements the type of information that could be obtained from XAS. arizona.edu These studies show that the Al-O,OH,F distances change linearly with F for OH substitution. arizona.edu
Information regarding the surface chemistry and reactivity of this compound is limited in the provided search results. However, understanding the surface properties is important, especially in the context of mineral alteration and weathering. This compound can alter to other minerals such as smectite, kaolinite-mica mixtures, turquoise, morinite, lacroixite, wavellite, or wardite. gemrockauctions.com These alteration processes are surface-driven phenomena. XPS could be a valuable tool to study the initial stages of these reactions by analyzing the chemical changes on the this compound surface.
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons. In the context of this compound, it is particularly useful for identifying and characterizing paramagnetic impurities and radiation-induced defects within the crystal lattice. geoscienceworld.org
Studies on the this compound-montebrasite series have utilized EPR to investigate transition metal impurities. geoscienceworld.orgufpe.br In natural single crystals from Brazil, EPR detected several paramagnetic impurities, including iron (Fe³⁺), vanadium (V⁴⁺), and niobium (Nb⁴⁺), all substituting for Al³⁺ ions. geoscienceworld.org The EPR spectra of Fe³⁺ indicated that it occupies low-symmetry sites within the crystal structure. geoscienceworld.org
The investigation also revealed that vanadium and niobium form complex defects of the vanadyl (VO²⁺) and niobyl (NbO²⁺) type. geoscienceworld.org These complexes showed superhyperfine interaction with two equivalent hydrogen ions, suggesting their proximity to hydroxyl groups rather than fluorine. geoscienceworld.org Gamma irradiation of the samples led to the formation of O⁻ hole centers. ufpe.br The concentration of these impurities is typically low, in the range of 5-100 ppm by weight. ufpe.br
Table 2: Paramagnetic Centers in this compound-Montebrasite Identified by EPR
| Paramagnetic Center | Description | Substitution Site | Associated Features |
|---|---|---|---|
| Fe³⁺ | Iron impurity | Substitutes for Al³⁺ | Occupies low-symmetry sites |
| V⁴⁺ | Vanadium impurity | Substitutes for Al³⁺ | Forms VO²⁺ (vanadyl) complexes |
| Nb⁴⁺ | Niobium impurity | Substitutes for Al³⁺ | Forms NbO²⁺ (niobyl) complexes |
| O⁻ | Radiation-induced hole center | - | Formed by gamma irradiation |
Characterization of Paramagnetic Impurities and Radiation Defects in this compound
Electron Paramagnetic Resonance (EPR) studies on natural single-crystal specimens of the montebrasite/amblygonite series have successfully identified several paramagnetic impurities and radiation defects. geoscienceworld.orgresearchgate.net These studies are crucial for understanding the geological formation conditions and the potential applications of these minerals.
Research has revealed the presence of at least six different paramagnetic impurities and radiation-induced defects within the this compound-montebrasite series. geoscienceworld.orgresearchgate.net Among these, iron (Fe³⁺), vanadium (V⁴⁺), and niobium (Nb⁴⁺) have been extensively characterized, all of which substitute for aluminum (Al³⁺) ions in the crystal structure. geoscienceworld.orgresearchgate.net The concentrations of these impurities are typically low, ranging from 5 to 100 parts per million (ppm) by weight. ufpe.brufpe.br
Other identified paramagnetic centers include titanium (Ti³⁺), titanium pairs (Ti-Ti), and a gamma irradiation-induced hole center (O⁻). ufpe.brufpe.br The O⁻ hole centers are radiation-sensitive paramagnetic centers that can form in the crystal lattice without the involvement of impurity elements. researcher.liferesearchgate.net Irradiation of montebrasite with a 10 MeV electron beam has been shown to induce a pale greenish-blue color, associated with the formation of O⁻ hole centers and two different Ti³⁺ electron centers. researchgate.net
The EPR spectra of these impurities provide detailed information about their electronic structure and interaction with the surrounding lattice. For instance, vanadium and niobium impurities are distinguished by their strong hyperfine interactions. geoscienceworld.orgresearchgate.net These ions form complex defects of the vanadyl (VO²⁺) and niobyl (NbO²⁺) types, which exhibit superhyperfine interactions with two equivalent hydrogen ions, indicating a close association with hydroxyl (OH⁻) groups rather than fluorine (F⁻). geoscienceworld.orgresearchgate.net
The characterization of these paramagnetic centers is significant. For example, the analysis of radiation-induced defects can be applied to the dating of geological materials. sorbonne-universite.fr
Table 1: Paramagnetic Impurities and Radiation Defects in this compound
| Impurity/Defect | Chemical Symbol/Formula | Typical Concentration (ppm) | Notes |
| Iron | Fe³⁺ | 5-100 | Substitutes for Al³⁺ |
| Vanadium | V⁴⁺ | 5-100 | Forms VO²⁺ complexes |
| Niobium | Nb⁴⁺ | 5-100 | Forms NbO²⁺ complexes |
| Titanium | Ti³⁺ | 5-100 | Can form Ti-Ti pairs |
| Hole Center | O⁻ | - | Radiation-induced |
Analysis of Local Symmetries of Substituting Ions in this compound
The local symmetry of substituting ions in the this compound crystal structure provides valuable information about the crystalline environment. The structure of this compound is characterized by distorted AlO₄(F,OH)₂ octahedra. ufpe.brufpe.br
EPR is a powerful tool for probing these local symmetries. sorbonne-universite.fr The EPR spectra of Fe³⁺ in this compound, for instance, show angular dependencies that are indicative of the ion occupying a low-symmetry site. geoscienceworld.orgresearchgate.net This is quantitatively expressed by a high asymmetry parameter of the electronic fine structure, with a reported E/D ratio of 0.27. geoscienceworld.orgresearchgate.netresearcher.life This parameter reflects the degree of distortion from perfect octahedral or tetrahedral symmetry. The analysis of the g and D tensors from the EPR spectra confirms that Fe³⁺ substitutes for Al³⁺ in these highly distorted octahedra. researcher.life
The study of V⁴⁺ (a 3d¹ ion) and Nb⁴⁺ (a 4d¹ ion) in the same this compound host matrix offers a unique opportunity to compare the properties of ions with different d-electron configurations within the same local environment. geoscienceworld.orgresearchgate.net Both ions are found to substitute for Al³⁺ and are located between hydroxyl ions, as evidenced by superhyperfine interactions with hydrogen nuclei. geoscienceworld.orgresearchgate.net The detailed analysis of EPR rotation patterns for these ions in three mutually perpendicular crystal planes allows for the calculation of spin Hamiltonian parameters, which precisely define the local symmetry and electronic structure of the impurity centers. geoscienceworld.orgresearchgate.net
The local environment of other elements within the this compound-montebrasite series has also been investigated using techniques like multinuclear Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy. While there are two distinct Al sites in the structure, ²⁷Al MAS-NMR spectra show only a single, broad peak, suggesting that the two sites are very similar. arizona.eduresearchgate.net As the fluorine content increases, this peak shifts, and its width decreases slightly, which is likely due to a reduction in dipolar coupling between aluminum and protons. arizona.eduresearchgate.net
Geochronological and Isotopic Applications of Amblygonite
Amblygonite as a Geochronometer in Pegmatite Emplacement
The timing of pegmatite emplacement is crucial for understanding the tectonic and magmatic history of a region. While not a primary dating mineral itself, this compound is closely associated with minerals that are excellent geochronometers, providing indirect but valuable age constraints.
The Uranium-Lead (U-Pb) dating method is a robust and widely used radiometric technique for determining the age of rocks and minerals. wikipedia.org This method relies on the decay of two uranium isotopes, ²³⁸U and ²³⁵U, to stable lead isotopes, ²⁰⁶Pb and ²⁰⁷Pb, respectively. wikipedia.org The known decay rates of these isotopes allow for the calculation of a sample's age based on the ratio of parent uranium to daughter lead isotopes. wikipedia.org
While this compound itself does not typically incorporate significant amounts of uranium into its crystal structure, it can contain microscopic inclusions of uranium-bearing minerals that crystallized at the same time. These inclusions, such as zircon and columbite-group minerals (CGM), are ideal for U-Pb dating. bsgf.frresearchgate.net Columbite-group minerals, in particular, are common accessory phases in rare-element pegmatites and readily accept uranium into their structure, making them suitable for dating. bsgf.frresearchgate.net The low diffusion rate of lead within these minerals helps to preserve the isotopic system, making them resistant to resetting. bsgf.fr
By dating these inclusions using techniques like Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS), which allows for high-spatial-resolution analysis, geochronologists can obtain precise emplacement ages for the host this compound and, by extension, the pegmatite body. researchgate.netrsc.org For example, U-Pb dating of columbite-group minerals from rare-element granites and pegmatites in the Iberian Variscan belt has identified distinct emplacement events at approximately 326 ± 3 Ma, 310 ± 5 Ma, and 301 ± 3 Ma. bsgf.fr Similarly, U-Pb dating of columbite from the Dakalasu No. 1 pegmatite in the Chinese Altay orogen yielded concordant ages around 229.0 ± 1.0 Ma to 228.1 ± 0.6 Ma. researchgate.net These ages provide critical time constraints for the magmatic events that led to the formation of this compound-bearing pegmatites.
Table 1: U-Pb Ages of Columbite-Group Minerals Associated with this compound-Bearing Pegmatites
| Location | Mineral | Dating Method | Age (Ma) | Reference |
|---|---|---|---|---|
| Iberian Variscan Belt (Argemela) | Columbite-(Mn), Columbite-(Fe) | LA-SF-ICP-MS | 311 ± 4 | bsgf.fr |
| Iberian Variscan Belt (CIZ and southern GTOMZ) | Columbite-Group Minerals | LA-SF-ICP-MS | 300 ± 4 | bsgf.fr |
| Iberian Variscan Belt (Argemela) | Columbite-Tantalite | LA-SF-ICP-MS | 326 ± 3 | bsgf.fr |
| Chinese Altay Orogen (Dakalasu) | Columbite-Group Minerals | LA-ICP-MS | 229.0 ± 1.0 to 228.1 ± 0.6 | researchgate.net |
| Fregeneda-Almendra Field | Columbite-Group Minerals | U-Pb | 315 ± 6 to 308 ± 6 | bsgf.fr |
The Rubidium-Strontium (Rb-Sr) dating method is another valuable tool for geochronology, based on the beta decay of ⁸⁷Rb to ⁸⁷Sr. wikipedia.org This method is particularly useful for dating potassium-bearing minerals, as rubidium readily substitutes for potassium in the crystal lattice. wikipedia.org In pegmatites, minerals like muscovite (B576469), lepidolite (B1170510), and K-feldspar are commonly dated using the Rb-Sr method. wikipedia.orgmdpi.com
While this compound is not a primary target for Rb-Sr dating due to its low potassium and rubidium content, the analysis of associated micas and feldspars provides crucial age information for the pegmatite system as a whole. The Rb-Sr systematics of these associated minerals can reveal the timing of pegmatite crystallization and any subsequent thermal or alteration events. wikipedia.org For instance, Rb-Sr ages on lepidolite and muscovite from the Tanco and Silverleaf pegmatites in Manitoba, Canada, range from 2620 ± 13 Ma to 2631 ± 12 Ma, providing a timeframe for the crystallization of these pegmatite bodies. researchgate.net
The degree of fractionation in a pegmatite system can be assessed by examining the ratios of certain elements, such as K/Rb, which tends to decrease with increasing differentiation. mdpi.com In highly fractionated pegmatites, where this compound is often found, muscovite typically exhibits low K/Rb ratios. mdpi.com The Rb-Sr and Ba-Rb relationships in pegmatitic rocks can also indicate the degree of differentiation of the parent magma. scirp.orgresearchgate.net
Experimental Petrology and Synthesis of Amblygonite
Hydrothermal Synthesis of Amblygonite and Analogous Phosphate (B84403) Phases
Hydrothermal synthesis is a key technique used to create this compound and its related phosphate minerals in a laboratory setting. gemsociety.org This method involves reacting precursor materials in water at elevated temperatures and pressures, mimicking the conditions found in natural hydrothermal systems and pegmatite-forming environments. rruff.infotaylorandfrancis.com
Controlled growth experiments are designed to meticulously manage the parameters influencing this compound crystallization. These experiments often start with a solid glass core of a specific composition, which is then subjected to controlled temperature and pressure conditions in the presence of water. oup.com This approach allows for the detailed study of crystal nucleation and growth rates under varying degrees of undercooling. oup.com
The rate of crystallization is a function of the crystal growth rate and is typically at its maximum at a liquidus undercooling of approximately 200 ± 50°C. oup.com The texture and spatial arrangement of the resulting crystals are significantly influenced by whether the starting material is a solid core or a powder. oup.com
| Parameter | Influence on Crystallization |
| Starting Material | Solid cores result in more sharply defined domains of different minerals compared to powdered starting materials. oup.com |
| Initial Water Content | Higher initial water content (>6 wt %) leads to an increase in mica formation relative to feldspars. oup.com |
| Cooling Rate | The degree of undercooling, which is related to the cooling rate, is a primary driver for crystallization dynamics. oup.com |
The formation of this compound is intricately linked to temperature, pressure, and the chemical composition of the surrounding fluid. rruff.inforesearchgate.net
Temperature and Pressure: Hydrothermal synthesis of this compound series minerals has been successfully achieved at 600°C and 2 kbar water pressure. rruff.info Experimental studies on synthetic granite pegmatites show that this compound crystallizes at near-solidus temperatures, between 450 and 500°C, at pressures of 0.1 to 0.2 GPa. geologyscience.ru At these lower temperatures, it appears alongside other minerals like lacroixite and a Cs-bearing aluminosilicate. geologyscience.ru The stability of Na-Li aluminophosphates, including this compound, shifts to higher temperatures with increasing pressure, crystallizing between 530 and 550°C. geologyscience.ru
Fluid Composition: The composition of the fluid phase, particularly the fugacities of fluorine (F) and water (H₂O), plays a critical role. rruff.info The fluorine content in this compound is directly related to the fluorine fugacity of the fluid it crystallizes from. rruff.inforesearchgate.net Most natural amblygonites are believed to crystallize from fluids with very low fluorine fugacity. rruff.info During isothermal crystallization, the fluorine content of the fluid tends to decrease, leading to crystal zoning towards more hydroxyl-rich compositions (montebrasite). rruff.info Conversely, an increase in fluorine content in the crystals can result from an increase in gas pressure or a decrease in temperature. rruff.info
High-Temperature and High-Pressure Phase Equilibria Studies involving this compound
Phase equilibria studies investigate the conditions under which this compound is stable and how it interacts with other minerals at elevated temperatures and pressures. These studies are fundamental to interpreting the geological history of this compound-bearing rocks. researchgate.net
Recent high-pressure studies on this compound have determined its isothermal bulk modulus to be 128(4) GPa. mdpi.com The mineral exhibits anisotropic compression, meaning it compresses differently along its crystallographic axes. mdpi.com Such data is crucial for understanding the behavior of this compound and related minerals under the immense pressures found deep within the Earth's crust. mdpi.com
| Pressure (GPa) | Observation |
| Up to 34.4 GPa | No phase transition observed at room temperature. mdpi.com |
This compound is often involved in complex reactions with other minerals during the late stages of pegmatite formation and subsequent hydrothermal alteration. kyushu-u.ac.jpmdpi.com Primary this compound can be replaced by a variety of secondary minerals. mdpi.com
In some instances, the primary this compound-montebrasite series can be altered to secondary phosphates. kyushu-u.ac.jp For example, high sodium activity during the formation of albite and topaz (B1169500) in pegmatites can lead to the replacement of primary this compound by lacroixite. mdpi.com Furthermore, the influx of external, post-magmatic hydrothermal fluids rich in calcium and strontium can replace the initial lithium-sodium phosphates with minerals from the goyazite-crandallite series, followed by the formation of apatite. mdpi.com
Experiments have also shown that in the presence of a melt with increasing fluorine content, this compound can become stable while feldspar (B12085585) becomes unstable. geologyscience.ru At near-liquidus temperatures in fluorine-rich systems, topaz crystallizes, and as the temperature decreases, topaz can react with the melt to be replaced by muscovite (B576469). geologyscience.ru
Sol-Gel and Solution-Based Synthesis Approaches for this compound-Related Materials
While direct sol-gel synthesis of this compound is not widely reported, these methods are extensively used to create related lithium-containing phosphate materials, which share chemical components with this compound. These techniques offer precise control over the composition and properties of the final product.
Sol-gel and solution-based methods involve the creation of a sol (a colloidal suspension of solid particles in a liquid) that is then gelled to form a solid network. mdpi.com These methods are advantageous for producing materials with high purity and homogeneity at relatively low temperatures. acs.org
For instance, lithium aluminum titanium phosphate (LATP), a material with applications in solid-state batteries, has been synthesized using a solution-based method. acs.orgresearchgate.net This approach allows for the synthesis of virtually impurity-free LATP powders at temperatures as low as 650°C. acs.org Another example is the synthesis of lithium aluminum germanium phosphate (LAGP), where sol-gel techniques involve dissolving precursors in an aqueous solution, followed by gelation and calcination. wikipedia.org
The modified Pechini sol-gel method has also been employed to fabricate LATP powders, where a precursor solution of metal nitrates is complexed with citric and lactic acids to ensure a homogeneous distribution of cations before being calcined. mdpi.com Similarly, tavorite LiFePO₄F, a material isostructural with this compound, has been successfully synthesized via a sol-gel process followed by heat treatments. asianpubs.org
These synthesis routes highlight the versatility of solution-based chemistry in creating complex phosphate materials with controlled structures and properties, offering potential pathways for the synthesis of this compound-like materials with tailored characteristics.
Theoretical and Computational Studies of Amblygonite
Ab Initio Calculations and Density Functional Theory (DFT) for Amblygonite
Ab initio calculations, particularly those based on Density Functional Theory (DFT), have been employed to explore the properties of this compound under various conditions. mdpi.comosti.gov These first-principles methods, which rely on the fundamental laws of quantum mechanics, allow for the accurate prediction of material properties. mdpi.com For this compound, DFT calculations have been performed using software packages like the Vienna Ab initio Simulation Package (VASP), utilizing the projected augmented wave method. mdpi.com The generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) functional is commonly used to handle the exchange and correlation interactions. mdpi.com
The crystal structure of this compound consists of chains of corner-sharing AlO₄F₂ octahedra running parallel to the c-axis, which are interconnected by PO₄ tetrahedra and LiO₄F polyhedra. mdpi.comresearchgate.net DFT calculations help to elucidate the nature of the chemical bonds within this framework. Studies have shown that the distorted LiO₄F geometry is more compressible than the PO₄ tetrahedral unit. mdpi.com The substitution of fluorine for hydroxyl (OH) can cause disorder in the lithium site and in the nearest F/OH sites within the structure. mdpi.comresearchgate.net The structural framework of this compound is considered complex and three-dimensional. mdpi.com
The table below summarizes the crystallographic data for this compound as confirmed by experimental and theoretical studies.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 5.0338(3) Å |
| b | 5.191(1) Å |
| c | 7.0160(6) Å |
| α | 106.63(1)° |
| β | 109.26(1)° |
| γ | 97.933(1)° |
| Volume (V) | 160.3(1) ų |
| Data from single-crystal X-ray diffraction studies, which are consistent with DFT calculations. mdpi.com |
DFT calculations have been successfully used to predict and interpret the spectroscopic properties of this compound, particularly its vibrational (Raman) spectra under high pressure. mdpi.comosti.gov Theoretical calculations can be compared with experimental Raman spectra to validate the computational model and to assign vibrational modes to specific atomic motions within the crystal lattice. researchgate.net For this compound, high-pressure Raman spectroscopy combined with DFT calculations has shown no evidence of a phase transformation at pressures up to 28.6 GPa. mdpi.com
These studies also allow for the calculation of mode Grüneisen parameters (γi), which describe how the frequency of a vibrational mode changes with the volume of the crystal. mdpi.comosti.gov The average Grüneisen parameter for the PO₄ tetrahedral sites in this compound was found to be smaller than that for the LiO₄F sites, indicating differences in how these structural units respond to compression. mdpi.comosti.gov
DFT calculations are a reliable method for determining the elastic properties of minerals. researchgate.net The elastic moduli describe a material's resistance to elastic deformation under stress. For this compound, the isothermal bulk modulus (KT0) and its pressure derivative (K'T0) have been determined through DFT calculations and confirmed by high-pressure single-crystal X-ray diffraction experiments. mdpi.comosti.gov
The triclinic structure of this compound exhibits anisotropic compression, meaning its compressibility is different along different crystallographic axes. mdpi.comresearchgate.net The axial compressibility has been found to follow the ratio βc > βa > βb of 1.11:1.00:1.20. mdpi.comresearchgate.net Thermodynamic parameters, such as the Grüneisen parameter, are crucial for understanding the thermoelastic properties of the mineral. mdpi.com
The calculated elastic and thermodynamic parameters for this compound are presented in the table below.
| Parameter | Value | Source |
| Isothermal Bulk Modulus (KT0) | 128(4) GPa | mdpi.comosti.govresearchgate.net |
| Pressure Derivative of Bulk Modulus (K'T0) | 3.4(4) | mdpi.com |
| Linear Modulus (a-axis) | 387(7) GPa | mdpi.com |
| Linear Modulus (b-axis) | 430(5) GPa | mdpi.com |
| Linear Modulus (c-axis) | 359(9) GPa | mdpi.com |
| Axial Compressibility (βa) | 2.58(1) × 10⁻³ GPa⁻¹ | mdpi.com |
| Axial Compressibility (βb) | 2.33(2) × 10⁻³ GPa⁻¹ | mdpi.com |
| Axial Compressibility (βc) | 2.79(3) × 10⁻³ GPa⁻¹ | mdpi.com |
Molecular Dynamics Simulations of this compound
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. neliti.com This technique allows for the investigation of dynamic processes such as ion diffusion and surface interactions, which are critical for applications like lithium-ion batteries where this compound-type structures are of interest. researchgate.netcambridge.org
Atomistic modeling, including MD simulations, has been used to study lithium-ion transport in this compound-type structures. researchgate.netcambridge.org These materials are investigated as potential high-voltage cathode materials for lithium-ion batteries. mdpi.comcambridge.org The this compound structure features channels that facilitate low-energy migration for Li+ ions. researchgate.netcambridge.org
Simulations suggest that the this compound framework provides multidimensional pathways for lithium diffusion, which is an advantage over materials with strictly one-dimensional channels where blockages can impede ion transport. researchgate.netcambridge.orgucsd.edu The calculated Li-ion diffusion coefficient for tavorite-type LiAlPO₄F is on the order of 10⁻¹² cm²·s⁻¹, a value comparable to that of LiCoO₂. researchgate.net Bond valence-based force fields are often developed for these MD simulations to accurately model the interactions and energy landscapes for ion conduction. neliti.comcambridge.org
While extensive research exists on the surface reactivity and hydration of other minerals like clays (B1170129) and silicates using MD simulations, specific studies focusing solely on this compound are less common in the reviewed literature. mdpi.comoaepublish.com However, the principles and methodologies are applicable. Such simulations would involve creating a model of an this compound surface and studying its interaction with water molecules and other species. oaepublish.com These simulations can reveal how water structures at the mineral interface and the mechanisms of adsorption and dissolution. mdpi.comcsic.es For minerals used in applications like flotation, understanding surface interactions with various chemical agents is crucial, and MD simulations provide atomic-level insights into these processes. mdpi.com Given the interest in this compound-related materials for batteries, understanding surface reactivity is important for predicting performance and degradation at the electrode-electrolyte interface. osti.gov
Computational mineralogy has emerged as a powerful tool to investigate the properties of minerals at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. For this compound, a lithium aluminum phosphate (B84403) mineral, theoretical and computational studies have primarily focused on understanding its crystal structure, the effects of chemical substitutions, and its behavior under extreme conditions. These studies lay a foundational framework for exploring more complex phenomena such as crystal growth and defect formation.
Computational Mineralogy for this compound Crystal Growth and Defect Formation
While direct and extensive computational studies exclusively detailing the crystal growth and defect formation mechanisms in this compound are not widely published, the principles of computational mineralogy allow for a theoretical understanding of these processes. Methodologies such as Density Functional Theory (DFT), Molecular Dynamics (MD), and Monte Carlo simulations are standard approaches in this field. researchgate.netru.nl
Crystal Growth Simulation:
The growth of this compound crystals from a melt or hydrothermal solution is a complex process involving the transport of constituent ions (Li⁺, Al³⁺, PO₄³⁻, F⁻/OH⁻) to the crystal surface, their adsorption, and subsequent incorporation into the crystal lattice. Computational models can simulate these steps to predict crystal morphology and growth rates under various physicochemical conditions.
Continuum Models: These models can describe macroscopic aspects of crystal growth by considering factors like heat and mass transfer in the bulk fluid from which the crystal grows. researchgate.net
Atomistic Simulations (MD and Monte Carlo): At a microscopic level, Molecular Dynamics (MD) can simulate the trajectory of individual atoms and ions as they approach and attach to the growing crystal surface. nih.govbiorxiv.org Kinetic Monte Carlo (KMC) simulations can model the rates of attachment and detachment of growth units, providing a link between atomic-scale interactions and the resulting crystal morphology. ru.nlnih.gov For this compound, such simulations would be crucial in understanding how the substitution of F⁻ for OH⁻ in the this compound-montebrasite solid solution influences the growth kinetics and the final crystal shape. researchgate.netubc.caarizona.edu
Defect Formation and Energetics:
Defects in the crystal structure of this compound, such as vacancies, interstitials, and substitutions, can significantly influence its physical and chemical properties. Computational methods are instrumental in determining the energetics of defect formation and their impact on the mineral's stability.
Density Functional Theory (DFT): DFT calculations are a primary tool for investigating the electronic structure and energetics of point defects. scm.comntu.ac.ukaps.org By creating a supercell of the this compound crystal structure and introducing a defect (e.g., removing an atom to create a vacancy or replacing one atom with another), the formation energy of that defect can be calculated. scm.comntu.ac.uk This energy represents the energy cost associated with creating the defect and is a key parameter in determining the equilibrium concentration of defects at a given temperature.
Recent DFT studies on this compound have focused on its behavior under high pressure, providing valuable data on its structural parameters and compressibility. mdpi.com These studies utilize computational simulations to complement experimental data from X-ray diffraction and Raman spectroscopy. mdpi.com The parameters used in such simulations are critical for ensuring the accuracy of the calculated properties.
Table 1: Parameters for DFT Simulation of this compound
| Parameter | Value/Method | Reference |
|---|---|---|
| Simulation Package | Vienna Ab initio Simulation Package (VASP) | mdpi.com |
| Method | Projected Augmented Wave (PAW) | mdpi.com |
| Exchange-Correlation Functional | Generalized Gradient Approximation (GGA) with Perdew–Burke–Ernzerhof (PBE) | mdpi.com |
| Plane Wave Energy Cutoff | 800 eV | mdpi.com |
| Energy Convergence Criterion | 10⁻⁵ eV | mdpi.com |
| Force Convergence Criterion | 1 × 10⁻³ eV/Å | mdpi.com |
| k-points Grid | 5 × 5 × 4 (Monkhorst–Pack) | mdpi.com |
The disorder in the lithium (Li) site within the this compound-montebrasite series is a significant area of study where computational and experimental methods converge. researchgate.netubc.caarizona.edu The substitution of fluorine (F) for hydroxyl (OH) leads to a static disorder in the position of the Li atom. ubc.caresearchgate.net Neutron diffraction studies have quantified this disorder, showing that the Li displacement becomes notably large and anisotropic as the fluorine content increases. ubc.caresearchgate.net Computational models can further elucidate the energetic driving forces behind this disorder. For instance, calculations can show how the loss of the hydrogen bond to an oxygen atom upon F substitution strengthens the Li-O bond, leading to a shift in the Li position to satisfy local charge balance. arizona.edu
Table 2: Structural Disorder in the this compound-Montebrasite Series
| Compositional Feature | Observed Structural Effect | Investigative Techniques | Reference |
|---|---|---|---|
| Increasing F/(F+OH) ratio | Lattice parameters 'a' and 'c' decrease, while 'b' increases. | Single-Crystal Neutron Diffraction | researchgate.netubc.ca |
| F for OH substitution | The Li displacement ellipsoid becomes extremely large and anisotropic. | Single-Crystal Neutron Diffraction | researchgate.netubc.ca |
| Static Li disorder | Confirmed by two well-resolved peaks in ⁶Li MAS NMR spectra, corresponding to Li near OH and Li near F. | Solid-State NMR Spectroscopy | ubc.caarizona.edu |
| Li coordination | Changes from five short Li-O/OH bonds and one long Li-O bond in montebrasite to a 4+2 coordination in this compound. | Neutron Diffraction | arizona.edu |
Atomistic simulations have also been applied to investigate ion transport in materials with similar structures, such as tavorite-type phosphates. scispace.combath.ac.uk These studies calculate the activation energies for ion migration along different crystallographic pathways. bath.ac.uk Although not yet applied extensively to this compound, this approach could predict lithium ion conductivity in this compound, which is relevant for its potential applications in battery materials. cambridge.orgmdpi.com The methodology involves identifying potential diffusion paths and then using methods like the nudged elastic band (NEB) to calculate the energy barrier for an ion to hop from one site to another. scispace.com
Environmental and Resource Geochemistry of Amblygonite
Amblygonite as an Indicator Mineral for Lithium Exploration
The presence of this compound is a key indicator for geologists exploring for lithium, cesium, and tantalum (LCT) type pegmatites. researchgate.netresearchgate.net As one of the primary lithium minerals to crystallize from a cooling pegmatitic melt, its discovery can signify a potentially economic lithium deposit. Studying the distribution and chemistry of this compound helps to understand the lithium mineral system and the movement of lithium within pegmatites. www.csiro.auwww.csiro.au It is often associated with minerals like spodumene, apatite, lepidolite (B1170510), and tourmaline, and its identification can guide further exploration efforts in a given area. wikipedia.org
Exploration for this compound-bearing pegmatites relies on identifying specific geochemical anomalies in surrounding rocks, soils, and stream sediments. These signatures are created as the pegmatite and its constituent minerals weather, dispersing elements into the environment. The primary geochemical indicators are elevated concentrations of lithium (Li) and phosphorus (P), the main components of this compound. www.csiro.au Additionally, fluorine (F) is a key pathfinder element due to its presence in the mineral's structure. taylorandfrancis.comwww.csiro.au
Other elements often enriched in these pegmatites, such as rubidium (Rb), cesium (Cs), and tantalum (Ta), can also serve as important geochemical markers. taylorandfrancis.comresearchgate.net The presence of these element suites creates a distinct geochemical halo that, when detected through systematic sampling and analysis, can lead explorers to the source pegmatite. Geochemical patterns in bedrock, known as primary dispersion, can reveal alteration zones and halos that are directly related to the ore-forming processes. 911metallurgist.com
Table 1: Key Geochemical Indicators for this compound Exploration
| Primary Indicator | Pathfinder Elements | Rationale |
|---|---|---|
| Lithium (Li) | Rubidium (Rb) | Direct component of this compound and associated LCT pegmatite minerals. wikipedia.orgbritannica.com |
| Phosphorus (P) | Cesium (Cs) | A primary component of the phosphate (B84403) mineral this compound. www.csiro.au |
| Fluorine (F) | Tantalum (Ta) | A key component of this compound's fluorophosphate (B79755) structure. taylorandfrancis.comwww.csiro.au |
Modern exploration combines geochemistry with remote sensing and geophysics to identify targets over large areas.
Geophysical Methods : Pegmatites often exhibit physical properties that contrast with their surrounding host rocks. These contrasts can be detected by geophysical surveys.
Gamma-Ray Spectrometry : Pegmatites are often enriched in potassium (K) due to the presence of K-feldspar. Airborne gamma-ray spectrometry surveys can identify these potassium anomalies, which can be effective for locating pegmatites at or near the surface. newgengeo.com.au
Gravity Surveys : Pegmatites typically have a lower density than many common host rocks, such as mafic volcanics. High-resolution microgravity surveys can therefore detect pegmatites as discrete gravity lows. newgengeo.com.au
Magnetic Surveys : While generally not a direct detection tool, magnetic surveys can help map the geological structures and contacts that control the emplacement of pegmatites. newgengeo.com.au
Alteration and Weathering Products of this compound
When exposed to surface or near-surface conditions, this compound is susceptible to chemical and physical weathering. This breakdown is driven by interaction with water and the elements it carries, leading to the formation of new, more stable minerals.
The alteration of this compound involves the leaching of lithium and the reaction of its aluminum and phosphate components with other elements in solution. This process results in a variety of secondary phosphate and clay minerals. researchgate.netelsevierpure.com A common alteration process is kaolinization, where feldspars and other aluminous minerals like this compound are converted to the clay mineral kaolinite. researchgate.net
Hydrothermal or weathering fluids can also lead to the formation of a suite of secondary phosphate minerals. Veins and crusts of minerals such as variscite, wavellite, and turquoise are often found replacing this compound. researchgate.net In some deposits, this compound is observed to have pervasive veining by lacroixite. rruff.info The specific secondary minerals that form depend on the local geochemical conditions and the elements available in the altering fluids. For instance, the presence of copper can lead to the formation of turquoise. researchgate.net
Table 2: Common Secondary Minerals Formed from this compound Alteration
| Secondary Mineral | Chemical Formula | Alteration Process |
|---|---|---|
| Kaolinite | Al₂Si₂O₅(OH)₄ | Hydrolysis and leaching of cations, leaving a residual clay. researchgate.net |
| Variscite | AlPO₄·2H₂O | Hydration and restructuring of aluminum phosphate. researchgate.net |
| Wavellite | Al₃(PO₄)₂(OH)₃·5H₂O | Alteration involving hydration and hydroxyl groups. researchgate.net |
| Turquoise | CuAl₆(PO₄)₄(OH)₈·4H₂O | Metasomatism involving copper-bearing fluids. researchgate.net |
| Lacroixite | NaAlPO₄F | Alteration often seen as pervasive veining. rruff.info |
| Crandallite Group | CaAl₃(PO₄)₂(OH)₅·H₂O | Ca-metasomatism with leaching of Li. elsevierpure.com |
The breakdown of this compound plays a direct role in the local and regional geochemical cycles of lithium and phosphorus. As the mineral weathers, lithium, which is highly mobile in aqueous solutions, is released into groundwater. This process contributes to the lithium concentrations found in brines and mineral springs, which are themselves significant sources of the element. britannica.com
Simultaneously, the phosphate component is released. While phosphate is less mobile than lithium, its release from this compound contributes to the phosphorus budget in soils and waters. This can influence local ecosystems, as phosphorus is a critical nutrient. The weathering process essentially transfers these elements from a stable, crystalline form into the more dynamic surface environment, where they can be transported by water or taken up by organisms.
Responsible Sourcing and Life Cycle Assessment of this compound-Derived Resources
As the demand for lithium for batteries and other technologies grows, the importance of responsible sourcing has increased significantly. exeter.ac.ukresearchgate.net This involves ensuring that mining projects minimize their environmental impacts and adhere to high social and governance standards. researchgate.neteuropa.eu
A key tool in achieving this is the Life Cycle Assessment (LCA). An LCA is a cradle-to-gate analysis that quantifies the environmental impacts associated with all stages of a product's life, from raw material extraction, through processing and manufacturing, to its final use and disposal. exeter.ac.ukmdpi.com For this compound-derived lithium, an LCA would evaluate factors such as:
The energy and water consumption of mining and processing.
The carbon footprint associated with transportation and refining. mdpi.com
The potential for land disturbance and habitat disruption.
The management of waste rock and tailings.
Advanced Materials Science Applications Derived from Amblygonite Research
Amblygonite-Derived Lithium Phosphates for Battery Technologies
The primary industrial use of this compound is as a source of lithium for the burgeoning battery market. galleries.comgemrockauctions.com Its high lithium and phosphorus content makes it a valuable precursor for synthesizing lithium phosphate (B84403) compounds, which are central to various next-generation battery technologies. galleries.comscientific.net The development of efficient methods to extract lithium from this compound ore is an active area of research, aiming to produce battery-grade lithium carbonate and other essential precursors. mdpi.com
Solid-state batteries represent a significant advancement in safety and energy density over traditional lithium-ion batteries, which use flammable liquid electrolytes. jhu.edu The core of this technology is the solid-state electrolyte, a material that must exhibit high ionic conductivity, excellent thermal stability, and compatibility with electrodes. numberanalytics.com
The crystal structure of this compound, known as the tavorite structure, offers a promising framework for designing solid electrolytes. galleries.comstorion.ru Tavorite-type structures consist of a three-dimensional network of corner-sharing metal-oxygen octahedra and phosphate tetrahedra, which creates one-dimensional channels. storion.ru Theoretical and computational studies suggest that these channels can facilitate rapid diffusion of lithium ions, a critical requirement for an effective electrolyte. mit.edu
Researchers are exploring synthetic phosphate and fluorophosphate (B79755) materials with tavorite-like structures for this purpose. High-throughput computational screening has been used to evaluate various tavorite-structured compounds for their stability and lithium mobility. mit.edu The stability of the phosphate framework, a defining feature of this compound, is advantageous for preventing degradation and ensuring a long cycle life in all-solid-state batteries. storion.ru
Table 1: Promising Tavorite-Structured Families for Battery Components
| Material Family | Key Characteristics | Potential Application | Reference |
| Fluorophosphates | High stability, low activation energy for lithium diffusion. | High-rate cathodes, solid electrolytes. | mit.edu |
| Fluorosulfates | High stability, potential for high-rate performance. | High-rate cathodes. | mit.edu |
| Oxyphosphates | Demonstrated reversible lithium insertion (e.g., in α-LiVO(PO₄)). | Cathode materials. | storion.rumit.edu |
This compound is a direct precursor for cathode materials, primarily by providing the necessary lithium and phosphate. scientific.netmdpi.com It is a significant ore for producing lithium iron phosphate (LFP) batteries, which are valued for their safety, long lifespan, and cost-effectiveness. scientific.net
Beyond its role as a raw material, the tavorite crystal structure of this compound (LiAlPO₄F) serves as a model for a class of high-voltage cathode materials. storion.ruresearchgate.net The general formula for these materials is LiMPO₄X, where M is a transition metal (like V, Fe) and X is O, F, or OH. The strong covalent bonds within the (PO₄)³⁻ polyanions stabilize the structure and "pull" on the transition metal's electrons, a phenomenon known as the inductive effect. This effect increases the material's redox potential, allowing the battery to operate at a higher voltage and deliver more energy. storion.rumit.edu
For example, substituting fluorine for oxygen in certain vanadyl phosphates to create a tavorite-structured LiVPO₄F raises the operating voltage from 3.8 V to approximately 4.2 V. storion.rumit.edu Research focuses on synthesizing various tavorite-structured compounds and evaluating their electrochemical performance, including voltage, capacity, and rate capability, often using computational methods to predict the most promising candidates. mit.edu
Phosphor and Luminescent Material Synthesis Using this compound Frameworks
The chemical framework of this compound, based on a stable lithium aluminum phosphate matrix, is an excellent candidate for hosting luminescent centers to create phosphors. ugent.be Phosphors are materials that absorb energy (such as from UV light or an electric field) and re-emit it as visible light. They are essential components in technologies like LED lighting and displays. mdpi.commdpi.com
Research has shown that lithium aluminum phosphate glasses, which are chemically analogous to this compound, can be doped with rare-earth ions to produce materials with strong luminescent properties. scientific.netresearchgate.net The phosphate host provides a stable, transparent matrix that allows the dopant ions to emit light efficiently without significant energy loss.
Key research findings in this area include:
Europium-doped Lithium Aluminum Phosphate: Glasses doped with Europium (Eu³⁺) ions exhibit strong red emission when excited by UV light, with optimal luminescence achieved at specific dopant concentrations. scientific.net
Samarium-doped Lithium Aluminum Phosphate: Doping with Samarium (Sm³⁺) ions results in a distinct orange-range emission. researchgate.net
Multi-dopant Systems: Scientists have also developed novel Ag–Nd-codoped lithium aluminum metaphosphate glasses. In these materials, energy is transferred from silver defect centers to Neodymium (Nd³⁺) ions, resulting in emission in the near-infrared spectrum. catalysis.blog This opens possibilities for applications like multi-wavelength sensors.
Table 2: Luminescence in this compound-Inspired Phosphate Materials
| Host Material Composition | Dopant Ion(s) | Emission Color/Wavelength | Potential Application | Reference |
| Lithium Aluminum Phosphate Glass | Europium (Eu³⁺) | Red (~612 nm) | Solid-state lighting | scientific.net |
| Lithium Aluminum Phosphate Glass | Samarium (Sm³⁺) | Orange (~597 nm) | Optical devices | researchgate.net |
| 0.7LiPO₃–0.3Al(PO₃)₃ Glass | Silver (Ag), Neodymium (Nd³⁺) | Near-Infrared (~880 nm, 1054 nm) | Multi-wavelength RPL sensors | catalysis.blog |
Catalytic Properties and Applications of this compound-Inspired Materials
The development of efficient and stable catalysts is crucial for numerous chemical industries. A catalyst's performance often depends on the support material, which must provide a high surface area and structural stability to disperse and anchor the active catalytic particles. researchgate.netung.si
While direct catalytic applications of the mineral this compound are not widely reported, materials designed with its structural principles show significant potential. Tavorite-type frameworks, inspired by this compound, are being investigated for their catalytic properties. nipponsteel.com The stability of the phosphate structure, combined with the potential for creating porous materials with high surface area, makes them attractive as catalyst supports. researchgate.net
The key features of this compound-inspired materials relevant to catalysis include:
Structural Stability: The robust 3D network of phosphate and alumina (B75360) polyhedra can withstand harsh reaction conditions, preventing the degradation of the support and the deactivation of the catalyst.
Tunable Composition: The tavorite structure allows for a wide range of chemical substitutions. Replacing aluminum with catalytically active transition metals could create materials that are not just supports but are intrinsically catalytic.
Nanostructuring: As with other applications, synthesizing these materials as nanostructures can dramatically increase the surface area, maximizing the number of active sites available for chemical reactions. numberanalytics.com
Research into the broader family of metal phosphates and tavorite-structured materials suggests potential applications in areas like oxidation reactions and exhaust gas cleaning, where thermal stability and chemical inertness are paramount. storion.ru
Nanostructured Materials Based on this compound Chemical Principles
Nanostructuring materials—designing them at the nanometer scale—is a powerful strategy to enhance their properties. researchgate.net For phosphate-based materials used in batteries, nanostructuring is particularly effective for overcoming their inherently low electronic conductivity.
The chemical principles of this compound, specifically its strong and stable polyanion framework, are highly suited for the synthesis of advanced nanostructured materials. researchgate.net By reducing particle size to the nanoscale, the distance that lithium ions and electrons must travel is significantly shortened, leading to major improvements in battery performance, such as faster charging and higher power output. researchgate.net
Future Directions and Emerging Research Themes in Amblygonite Studies
Integration of Multi-Analytical Techniques for Comprehensive Amblygonite Characterization
A significant emerging theme in this compound research is the integration of multiple analytical techniques to achieve a more complete and detailed characterization of the mineral. rruff.inforesearchgate.net This approach moves beyond single-method analyses to combine the strengths of various spectroscopic and diffraction methods. For instance, the combination of single-crystal X-ray diffraction (XRD), Raman spectroscopy, and Density Functional Theory (DFT) calculations has been effectively used to explore the behavior of this compound under high-pressure conditions. mdpi.comosti.gov
This multi-technique strategy allows for a comprehensive understanding of this compound's crystallographic and vibrational properties. mdpi.com Techniques such as Laser-Induced Breakdown Spectroscopy (LIBS) and Raman spectroscopy are also being integrated to improve the accuracy of mineral identification and classification. spectroscopyonline.comspectroscopyonline.com The fusion of LIBS, which provides elemental composition, with Raman spectroscopy, which offers insights into molecular structure, results in a more robust characterization than either technique could provide alone. spectroscopyonline.com This integrated approach has been shown to improve classification accuracy for minerals to over 99%. spectroscopyonline.com
Future studies are expected to further refine these integrated approaches, potentially incorporating techniques like multinuclear MAS-NMR spectroscopy, to provide a more holistic view of the this compound-montebrasite series. rruff.info
Machine Learning and Artificial Intelligence in this compound Mineral Discovery and Characterization
In Situ and Operando Studies of this compound Under Extreme Conditions
A key area of emerging research involves the study of this compound under extreme conditions of high pressure and temperature, utilizing in situ and operando techniques. mdpi.comresearchgate.net These studies provide critical insights into the mineral's phase stability, compressibility, and structural evolution, which are essential for understanding the geological processes of pegmatite formation and the behavior of lithium-bearing minerals in the Earth's upper mantle. mdpi.commdpi.com
Recent research has employed synchrotron-based single-crystal X-ray diffraction and Raman spectroscopy to investigate the high-pressure behavior of this compound up to 34.3 GPa. mdpi.comosti.gov These studies have determined important elastic properties, such as the isothermal bulk modulus, and have shown that the triclinic phase of this compound exhibits anisotropic compression. mdpi.commdpi.com The data revealed no evidence of phase transformation within the pressure range studied. mdpi.com
Future in situ and operando studies may explore a wider range of pressures and temperatures, as well as investigate the effects of chemical substitutions on the structural stability of this compound. researchgate.net Stimulated Raman scattering microscopy is another powerful tool that could be adapted for operando studies to visualize ion transport and deposition processes in lithium-based systems, offering potential avenues for understanding lithium extraction from minerals like this compound. nih.gov
| Parameter | Value | Unit |
|---|---|---|
| Isothermal Bulk Modulus (KT0) | 128(4) | GPa |
| Pressure Derivative of Bulk Modulus (KT0') | 3.4(4) | |
| Axial Compressibility (βa) | 2.58(1) x 10-3 | GPa-1 |
| Axial Compressibility (βb) | 2.33(2) x 10-3 | GPa-1 |
| Axial Compressibility (βc) | 2.79(3) x 10-3 | GPa-1 |
| Axial Compressibility Ratio (βc:βa:βb) | 1.11:1.00:1.20 |
Interdisciplinary Collaborations in this compound Geoscience and Materials Science
The complex challenges associated with the exploration, extraction, and utilization of lithium resources are fostering greater interdisciplinary collaboration between geoscientists and materials scientists. In the context of this compound, such collaborations are crucial for bridging the gap between fundamental mineralogical understanding and the development of advanced materials and technologies.
Geoscientists play a vital role in locating and characterizing this compound deposits, understanding their geological context, and developing efficient extraction methods. Materials scientists, on the other hand, are focused on developing innovative technologies for lithium processing and the creation of high-performance materials for applications such as batteries. discoveryalert.com.aumineralresources.com.au
Collaborative efforts are evident in the development of new lithium extraction technologies that aim to improve yields and process lower-grade ores, which could be applicable to this compound-bearing pegmatites. mineralresources.com.au Furthermore, joint ventures between mining companies and technology firms are being established to commercialize these advanced processing techniques. discoveryalert.com.ausumitomocorp.com These partnerships leverage geological expertise with materials science innovation to create a more efficient and sustainable lithium supply chain, from mine to end-product. sumitomocorp.com The "Responsible Lithium Partnership" in Chile, while not directly focused on this compound, serves as a model for multi-stakeholder collaboration in the lithium sector, bringing together industry, academia, and civil society to address sustainable resource management. mercedes-benz.com
Future collaborations will likely focus on developing more environmentally friendly and cost-effective methods for processing this compound and other lithium minerals, as well as exploring novel applications for this compound-derived compounds in advanced materials.
Q & A
What are the primary crystallographic parameters used to characterize Amblygonite, and what experimental methods are recommended for their determination?
Basic
Single-crystal X-ray diffraction is the primary method for determining lattice parameters (a, b, c) and axial compressibility. Researchers should use high-resolution diffractometers to track pressure-dependent lattice changes (e.g., a/a₀, b/b₀ ratios). The linear moduli for a, b, and c axes in this compound are 387(7) GPa, 430(5) GPa, and 359(9) GPa, respectively, derived from third-order Birch-Murnaghan (BM3) fitting of cubed axial dimensions under hydrostatic compression .
How can Raman spectroscopy be optimized to estimate fluorine content in the this compound-Montebrasite solid solution series?
Basic
Establish calibration curves using reference samples with known F/OH ratios. Focus on Raman shifts in the 950–1050 cm⁻¹ region, which correspond to phosphate and fluorine vibrational modes. Spectral acquisition parameters (e.g., laser power <5 mW, integration time <60 seconds) should minimize sample damage while ensuring signal clarity. This non-destructive method achieves ±0.05 F apfu (atoms per formula unit) accuracy .
What strategies effectively resolve contradictions between DFT-calculated and experimentally observed compressibility trends in this compound?
Advanced
Systematic error analysis of DFT parameters (e.g., exchange-correlation functionals, k-point grids) is critical. Hybrid functionals (e.g., HSE06) with dispersion corrections improve agreement with experimental axial compression ratios (e.g., βc/βa/βb = 1.20:1.11:1.00). Cross-validate computational results with high-pressure XRD data, ensuring pressure calibration errors are <0.1 GPa .
What methodological considerations are critical when designing high-pressure single-crystal studies on this compound to ensure data reproducibility?
Advanced
Use diamond anvil cells with hydrostatic media (e.g., neon) to minimize non-hydrostatic stress. Monitor pressure gradients via ruby fluorescence and collect ≥3 datasets per pressure point. Follow IUCr guidelines for data processing, including rigorous absorption corrections and structure refinement (R-factor <5%). Detailed experimental protocols must be reported to enable replication .
How should researchers approach the anisotropic analysis of this compound's mechanical properties under non-ambient conditions?
Advanced
Combine directional compressibility measurements (via XRD lattice tracking) with elastic tensor calculations from DFT. Quantify anisotropy ratios (βc/βa/βb) using BM3 equations applied to individual axes. For this compound, the zero-pressure axial compressibility values are βa = 2.58 × 10⁻³ GPa⁻¹, βb = 2.33 × 10⁻³ GPa⁻¹, and βc = 2.79 × 10⁻³ GPa⁻¹, revealing significant mechanical anisotropy .
What non-destructive characterization workflow is recommended for verifying this compound sample integrity prior to high-pressure experiments?
Basic
Conduct pre-screening using micro-Raman mapping (5 µm resolution) to assess compositional homogeneity. Complement with SEM-EDS for elemental verification (Li, Al, P, F). Avoid coating or vacuum exposure to preserve surface properties. For gem-quality samples, prioritize inclusion-free regions for diffraction experiments .
How can time-resolved in situ spectroscopic methods enhance understanding of phase stability in this compound during decompression cycles?
Advanced
Employ synchrotron-based FTIR or Raman systems with rapid acquisition (<1 sec/spectrum) to monitor bond-length variations in real time. Correlate spectral changes (e.g., PO₄ symmetric stretching modes) with pressure-quench experiments to identify metastable states. Time-resolved data should be analyzed using wavelet transforms to resolve transient phenomena .
What statistical approaches are most appropriate for quantifying uncertainty in this compound's equation-of-state parameters derived from compressed datasets?
Advanced
Apply Bayesian regression with Markov Chain Monte Carlo (MCMC) sampling to account for measurement errors and model biases. Compare results with traditional least-squares fitting to assess robustness. For this compound’s bulk modulus (K₀), report 95% credible intervals (e.g., K₀ = 120 ± 5 GPa) rather than single-point estimates .
Key Methodological Insights from Evidence
- High-Pressure XRD : BM3 fitting of axial dimensions provides accurate compressibility ratios .
- Raman Spectroscopy : Calibration against F/OH ratios enables non-destructive fluorine quantification .
- DFT Validation : Hybrid functionals with dispersion corrections reduce computational-experimental discrepancies .
- Reproducibility : Detailed pressure-calibration protocols and IUCr-compliant reporting are essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
